6-Chloro-2-ethylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-ethylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H8ClN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylimidazole with 6-chloropyridazine in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
6-Chloro-2-ethylimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of novel materials and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain pathways by binding to active sites, thereby blocking the normal function of the target molecule. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-chloromethylimidazo[1,2-b]pyridazine
- 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
- 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine
Uniqueness
6-Chloro-2-ethylimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
189116-22-1 |
---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2-ethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-5-12-8(10-6)4-3-7(9)11-12/h3-5H,2H2,1H3 |
InChI Key |
OXTBKBDNMMOMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(=N1)C=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.